molecular formula C13H15N3O4S B7571876 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

Cat. No. B7571876
M. Wt: 309.34 g/mol
InChI Key: CILSCAYPHXOMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, also known as EMA401, is a small molecule drug compound that has been developed to treat chronic pain. It acts as a highly selective angiotensin II type 2 receptor antagonist, which makes it a promising candidate for the treatment of neuropathic pain.

Mechanism of Action

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid works by selectively blocking the angiotensin II type 2 receptor, which is involved in the regulation of pain. By blocking this receptor, 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid reduces the activity of pain-sensing neurons in the spinal cord, leading to a reduction in pain. Unlike other pain medications, 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid does not affect the activity of opioid receptors, which makes it a promising alternative for the treatment of chronic pain.
Biochemical and Physiological Effects:
4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to be well-tolerated in preclinical and clinical studies. It does not have any significant effects on blood pressure or heart rate, which are common side effects of other angiotensin II receptor antagonists. 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.

Advantages and Limitations for Lab Experiments

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has several advantages for use in lab experiments. It is a small molecule drug compound, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical models of neuropathic pain, which makes it a well-established tool for studying pain mechanisms. However, 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has some limitations for use in lab experiments. It is not effective in all models of neuropathic pain, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid. One direction is to further investigate its mechanism of action, particularly in relation to other pain pathways. Another direction is to evaluate its effectiveness in other types of chronic pain, such as fibromyalgia and chronic low back pain. Additionally, there is a need to develop more selective angiotensin II type 2 receptor antagonists, which could lead to the development of more effective pain medications.

Synthesis Methods

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-ethyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methylpyrazole-3-sulfonamide to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reduced using a palladium catalyst to form 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid.

Scientific Research Applications

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid is currently being evaluated in clinical trials for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles.

properties

IUPAC Name

4-ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-9-4-5-10(13(17)18)8-11(9)21(19,20)15-12-6-7-16(2)14-12/h4-8H,3H2,1-2H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILSCAYPHXOMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

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